5-羟基-2-甲基-1-苯基-1H-吲哚-3-羧酸乙酯

描述

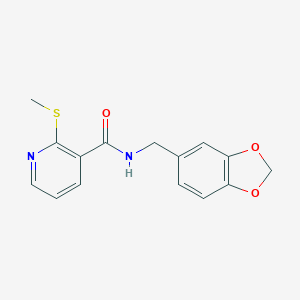

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is a prototype of conformationally restricted analogs of umifenovir .

Synthesis Analysis

This compound can be obtained by a one-pot reaction of ethyl 3-oxo-3- ( -2-phenyl-cyclopropyl)propanoate () with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . The starting 3-oxoester was prepared by the reaction of Meldrum’s acid .

Molecular Structure Analysis

The molecular formula of this compound is C18H17NO3 . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Chemical Reactions Analysis

The compound has been used in the synthesis of bioisosteric analogs of umifenovir . The SCH2 fragment separating the indole and benzene rings is changed to a cyclopropane-1,2-diyl ring .

Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is 295.3 g/mol . It has a topological polar surface area of 51.5 Ų . The compound appears as an off-white to light brown powder with a melting point of 205-209 ºC .

科学研究应用

Antitumor Agents

This compound is useful for the preparation and study of hypoxia-selective cytotoxicity of indolequinone antitumor agents. These agents are designed to be selectively toxic to tumor cells in low oxygen conditions, which are common in solid tumors .

Synthesis of Anti-inflammatory Agents

It can be used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO). The inhibition of 5-LO is significant because it plays a role in the synthesis of leukotrienes, which are mediators in inflammatory diseases .

Obesity Treatment

The compound serves as a reactant for the preparation of histamine-3 receptor inverse agonists. These agonists are being researched for the treatment of obesity, as they can potentially regulate appetite and energy expenditure .

Tubulin Polymerization Inhibitors

It is also used in the creation of tubulin polymerization inhibitors. These inhibitors have potential applications in cancer therapy as they can disrupt microtubule functions, which are essential for cell division .

Muscarinic Receptor Antagonists

Another application is the development of antagonists at M4 muscarinic receptors. These receptors are involved in several neurological functions, and their antagonists could be used to treat disorders such as Parkinson’s disease .

Plant Hormone Research

Indole derivatives like this compound are related to plant hormones such as indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. Research into these derivatives can lead to a better understanding of plant growth and development processes .

Antiviral Research

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a structural analog, has been studied for its antiviral properties. This research could contribute to the development of new antiviral medications .

Synthesis of Prevalent Moieties

The compound is involved in the synthesis of prevalent moieties present in natural products and drugs. This includes the Fischer indole synthesis, which is a method used to synthesize complex indole structures found in various pharmacologically active compounds .

未来方向

属性

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHQPYDEYABRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(2-methylphenyl)amine](/img/structure/B379405.png)

![N-(4-methoxyphenyl)-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine](/img/structure/B379406.png)

![1-benzyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B379409.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methylphenyl)amine](/img/structure/B379412.png)

![N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(2-methylphenyl)amine](/img/structure/B379413.png)

![5-(4-Chloro-phenyl)-2-ethanesulfonyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379414.png)

![N-(4-ethoxyphenyl)-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine](/img/structure/B379415.png)

![2-Ethanesulfonyl-5-p-tolyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379419.png)

![2-Ethanesulfonyl-5-phenyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379420.png)

![1-[(4-chlorophenyl)sulfonyl]-3-(2-furyl)-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B379424.png)

![3-{1-[3-(2,3-dihydro-1H-indol-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379426.png)